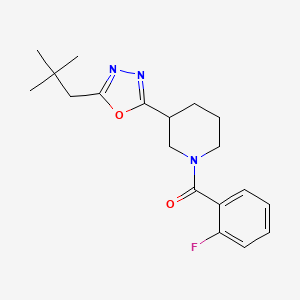

(2-Fluorophenyl)(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Fluorophenyl)(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, also known as FPOP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. FPOP belongs to the class of oxadiazole derivatives and is a potent inhibitor of protein-protein interactions.

Aplicaciones Científicas De Investigación

Anti-Breast Cancer Activity

The synthesized compound demonstrates potential as an anti-breast cancer agent. Molecular docking studies reveal that its binding affinity to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT, a native ligand. This finding suggests that compound 5 could be explored further for breast cancer treatment .

Antimicrobial Properties

Pyrazoles and their derivatives, including compound 5, play a crucial role in antimicrobial activities. Researchers have reported their effectiveness against various pathogens. Further investigations could explore compound 5’s specific antimicrobial mechanisms and applications .

Anti-Inflammatory Effects

Pyrazole derivatives have shown anti-inflammatory properties. Compound 5’s structure warrants investigation into its potential as an anti-inflammatory agent. Understanding its mode of action could lead to therapeutic applications in inflammatory conditions .

Antioxidant Activity

The presence of fluorine in compound 5 enhances its stability and reactivity. Investigating its antioxidant properties may reveal its ability to scavenge free radicals and protect cells from oxidative damage .

Cytotoxicity and Anti-Tumor Potential

Pyrazoles have been associated with cytotoxic effects and anti-tumor activity. Compound 5’s unique structure could contribute to its cytotoxic properties, making it a candidate for further evaluation in cancer research .

Analgesic Function

Although not explicitly studied for analgesic effects, pyrazole derivatives have been explored in pain management. Investigating compound 5’s potential as an analgesic could yield valuable insights .

Mecanismo De Acción

Target of Action

It is suggested that it may be involved in the modulation of premature translation termination or nonsense-mediated mrna decay .

Mode of Action

It is suggested that it may modulate premature translation termination or nonsense-mediated mRNA decay , but the exact mechanism remains to be elucidated.

Biochemical Pathways

Given its suggested role in modulating premature translation termination or nonsense-mediated mRNA decay , it may be involved in the regulation of protein synthesis and mRNA stability.

Result of Action

Given its suggested role in modulating premature translation termination or nonsense-mediated mrna decay , it may influence protein synthesis and mRNA stability, potentially affecting cellular function and disease progression.

Propiedades

IUPAC Name |

[3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O2/c1-19(2,3)11-16-21-22-17(25-16)13-7-6-10-23(12-13)18(24)14-8-4-5-9-15(14)20/h4-5,8-9,13H,6-7,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBCCSPVPGVICC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=NN=C(O1)C2CCCN(C2)C(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluorophenyl)(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 9,9-dimethyl-7-oxo-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylate](/img/structure/B2544810.png)

![2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine](/img/structure/B2544812.png)

![4-bromo-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2544819.png)

![N-(3-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2544823.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2544825.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide](/img/structure/B2544830.png)

![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2544832.png)